

Hydrocinchonine: A Comprehensive Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Hydrocinchonine

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Abstract

Hydrocinchonine, a Cinchona alkaloid, is a key compound in stereoselective synthesis and is increasingly recognized for its potential in drug development, notably as a multidrug resistance (MDR) reversal agent. This technical guide provides an in-depth overview of the core physical and chemical properties of **hydrocinchonine**. Quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies for determining these properties are also provided. Furthermore, this guide includes visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of its application in research and development.

Introduction

Hydrocinchonine, also known as di**hydrocinchonine**, is a quinoline alkaloid structurally related to cinchonine, quinine, and quinidine.[1][2] It belongs to the class of organic compounds known as Cinchona alkaloids, which are characterized by a quinoline moiety linked to a quinuclidine ring system.[1] Its unique stereochemistry makes it a valuable chiral ligand and organocatalyst in asymmetric synthesis.[2] Of particular interest to drug development professionals is its activity as a multidrug resistance (MDR) reversal agent, primarily through the inhibition of P-glycoprotein (P-gp), a key efflux pump implicated in cancer chemotherapy

resistance. This guide serves as a comprehensive resource on the fundamental physicochemical characteristics of **hydrocinchonine**.

Physicochemical Properties

The physical and chemical properties of **hydrocinchonine** are crucial for its application in both chemical synthesis and pharmacological studies. These properties are summarized below.

General and Physical Properties

This table summarizes the fundamental physical and identifying properties of **hydrocinchonine**.

Property	Value	Reference(s)
CAS Registry Number	485-65-4	[3][4]
Molecular Formula	C ₁₉ H ₂₄ N ₂ O	[3][4]
Molecular Weight	296.41 g/mol	[3][4][5]
Appearance	Prisms	[4]
Melting Point	268-269 °C; 269-272 °C	[3][4][6]
Boiling Point	438°C (rough estimate)	[6]
Optical Rotation	[α] _D ¹⁴ +204° (c=0.6 in alcohol)	[4]

Solubility and Partitioning

The solubility of **hydrocinchonine** in various solvents is a critical parameter for its formulation and delivery.

Solvent	Solubility	Reference(s)
Water	Almost insoluble; 0.7 mg/mL at 16 °C	[2][4]
Ethanol	Soluble	[4]
Ether	Almost insoluble	[4]

Acidity and Basicity

The pKa values indicate the ionization state of **hydrocinchonine** at different pH levels, which is vital for understanding its behavior in biological systems.

Property	Value	Reference(s)
pKa (Strongest Basic)	9.28	[1]
pKa (Strongest Acidic)	13.88	[1]

Spectroscopic Data

Spectroscopic data are essential for the identification and structural elucidation of **hydrocinchonine**.

UV-Vis Spectroscopy

While specific UV-Vis spectra for **hydrocinchonine** were not detailed in the provided search results, a study on **hydrocinchonine**-derived surfactants stabilized on palladium nanoparticles provides some context for its UV-visible properties.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of **hydrocinchonine**. While specific peak assignments for **hydrocinchonine** were not available in the search results, general chemical shift regions for related structures can be inferred.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of **hydrocinchonine**.

Technique	Data	Reference(s)
GC-MS	Spectra available	[5]

Experimental Protocols

This section outlines detailed methodologies for determining the key physical properties of **hydrocinchonine**, based on standard laboratory practices for organic compounds and alkaloids.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

- **Sample Preparation:** A small amount of dry **hydrocinchonine** is finely powdered.
- **Capillary Loading:** The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- **Measurement:** The capillary tube is placed in a melting point apparatus. The temperature is raised rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
- **Observation:** The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.[4][8]

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing solubility.

- **Solvent Addition:** To a small, known amount of **hydrocinchonine** (e.g., 1-5 mg) in a test tube, a small volume (e.g., 0.1 mL) of the solvent is added.
- **Observation:** The mixture is agitated and observed for dissolution.

- **Incremental Addition:** If the solid does not dissolve, the solvent is added incrementally (e.g., 0.1 mL at a time) with agitation until the solid dissolves or a maximum volume is reached.
- **Classification:** The solubility is classified based on the amount of solvent required to dissolve the sample (e.g., soluble, sparingly soluble, insoluble).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

- **Solution Preparation:** A standard solution of **hydrocinchonine** is prepared in a suitable solvent mixture, often an alcohol-water mixture to ensure solubility.
- **Titration Setup:** A calibrated pH electrode is immersed in the **hydrocinchonine** solution.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) is added in small, known increments.
- **Data Recording:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.^[9]

UV-Vis Spectrophotometry for Alkaloid Quantification

This method can be adapted for the quantitative analysis of **hydrocinchonine**.

- **Standard Solution Preparation:** A series of standard solutions of **hydrocinchonine** of known concentrations are prepared.
- **Complex Formation:** A reagent that forms a colored complex with alkaloids, such as bromocresol green, is added to the standard solutions under specific pH conditions (e.g., pH 4.7).^[2]
- **Extraction:** The colored complex is extracted into an organic solvent like chloroform.^[2]
- **Absorbance Measurement:** The absorbance of the extracted complex is measured at its maximum absorption wavelength (λ_{max}) using a UV-Vis spectrophotometer.

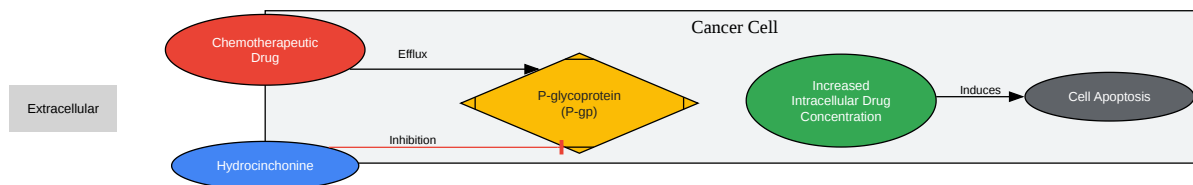
- **Calibration Curve:** A calibration curve is constructed by plotting absorbance versus concentration.
- **Sample Analysis:** The same procedure is applied to the sample containing an unknown concentration of **hydrocinchonine**, and its concentration is determined from the calibration curve.[\[2\]](#)[\[10\]](#)

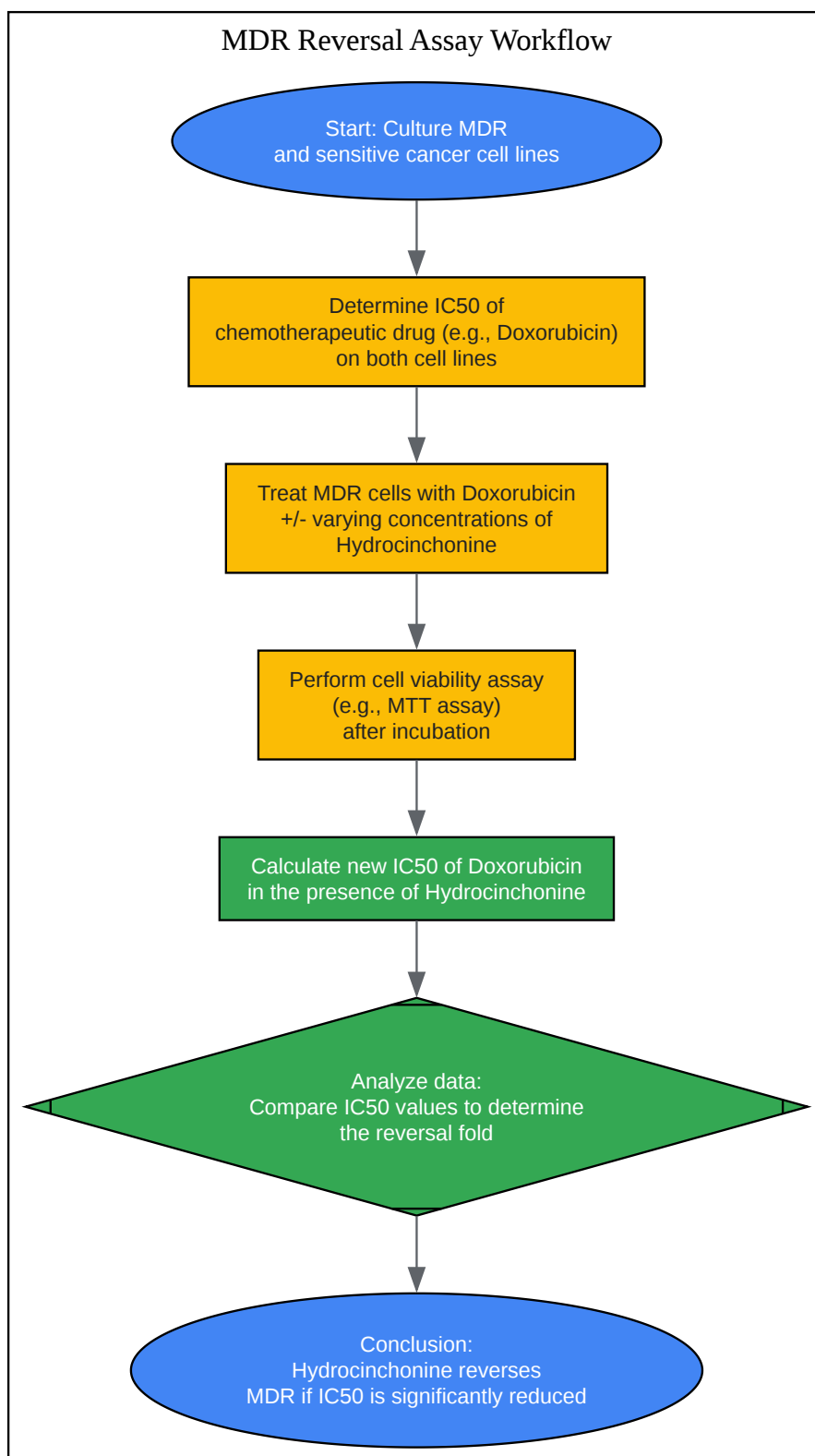
Biological Activity and Signaling Pathways

Hydrocinchonine is a known inhibitor of the P-glycoprotein (P-gp) efflux pump, which plays a significant role in multidrug resistance (MDR) in cancer cells.

P-glycoprotein Inhibition

P-gp is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and efficacy. **Hydrocinchonine** can inhibit P-gp, leading to increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells. The proposed mechanism involves direct interaction with P-gp, potentially competing with the drug binding site or interfering with the ATP hydrolysis that powers the pump.[\[11\]](#)[\[12\]](#)





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